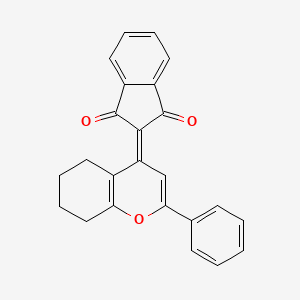

2-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)-1H-indene-1,3(2H)-dione

Description

2-(2-Phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)-1H-indene-1,3(2H)-dione is a fused heterocyclic compound characterized by an indene-1,3-dione core conjugated with a tetrahydrochromen ring system substituted with a phenyl group. This structure combines the electron-deficient indene-dione moiety with a partially saturated chromen scaffold, enabling unique electronic and steric properties.

Properties

IUPAC Name |

2-(2-phenyl-5,6,7,8-tetrahydrochromen-4-ylidene)indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O3/c25-23-17-11-4-5-12-18(17)24(26)22(23)19-14-21(15-8-2-1-3-9-15)27-20-13-7-6-10-16(19)20/h1-5,8-9,11-12,14H,6-7,10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVBJQUMMDJUON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C3C(=O)C4=CC=CC=C4C3=O)C=C(O2)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromene Ring: The initial step involves the cyclization of a suitable precursor to form the chromene ring. This can be achieved through the reaction of phenyl-substituted compounds with appropriate reagents under acidic or basic conditions.

Introduction of the Indene-Dione Moiety: The chromene intermediate is then reacted with an indene-dione derivative. This step often requires the use of catalysts and controlled reaction conditions to ensure the correct formation of the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, the use of industrial-grade reagents, and the implementation of robust purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

2-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)-1H-indene-1,3(2H)-dione has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the context of its application, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Indene-1,3-dione Derivatives

Physical and Spectroscopic Properties

- Melting Points : Substituents critically influence melting points. For example:

- Spectroscopic Data :

Biological Activity

The compound 2-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)-1H-indene-1,3(2H)-dione is a member of the chromene family and has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 302.36 g/mol. The structural features that contribute to its biological activity include the chromene moiety and the indene structure.

Anticancer Activity

Research indicates that compounds within the chromene class exhibit significant anticancer properties. For instance, studies have shown that derivatives of chromenes can induce apoptosis in various cancer cell lines by disrupting tubulin polymerization and activating caspase pathways. This mechanism leads to G2/M cell cycle arrest and subsequent cell death .

Case Study:

A study by Anthony et al. (2007) demonstrated that certain 4H-chromene analogs inhibited cancer cell proliferation by targeting tubulin binding sites, effectively blocking mitotic spindle formation and leading to apoptosis .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Its effectiveness has been tested against both gram-positive and gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways .

Research Findings:

Suvarna et al. (2017) reported that specific chromene derivatives showed potent antimicrobial effects, suggesting their potential as lead compounds in developing new antibiotics .

Antidiabetic Effects

Recent studies have highlighted the antidiabetic potential of chromene derivatives. These compounds can enhance insulin sensitivity and reduce blood glucose levels through various mechanisms, including the inhibition of carbohydrate-hydrolyzing enzymes .

Clinical Implications:

Soni et al. (2019) noted that certain 4H-chromene derivatives improved glycemic control in diabetic animal models, indicating their therapeutic potential in managing diabetes .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the chromene structure significantly influence biological activity. For example:

- Substituents on the phenyl ring can enhance anticancer potency.

- Hydroxyl groups at specific positions on the chromene scaffold improve antimicrobial activity.

Table 1 summarizes various structural modifications and their corresponding biological activities.

| Structural Modification | Biological Activity | Reference |

|---|---|---|

| Hydroxyl group at C7 | Enhanced anticancer activity | Anthony et al., 2007 |

| Methyl substitution | Increased antimicrobial efficacy | Suvarna et al., 2017 |

| Ethoxy group at C6 | Improved antidiabetic effects | Soni et al., 2019 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.